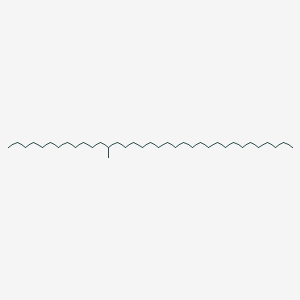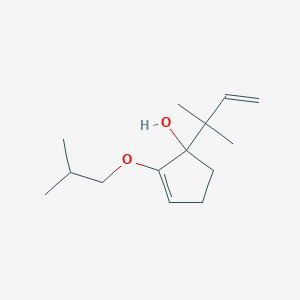![molecular formula C9H17NO B14619214 4-[(Butan-2-yl)amino]pent-3-en-2-one CAS No. 59487-12-6](/img/structure/B14619214.png)
4-[(Butan-2-yl)amino]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Butan-2-yl)amino]pent-3-en-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)amino]pent-3-en-2-one typically involves the reaction of butan-2-amine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(Butan-2-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved in its action depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-penten-2-one: Similar in structure but with different substituents.
4-Methyl-3-penten-2-one: Another related compound with a methyl group.
4-Amino-but-3-en-2-one: A simpler analog with a shorter carbon chain.
Uniqueness
4-[(Butan-2-yl)amino]pent-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an amino group with a pentenone backbone makes it versatile for various applications.
Properties
CAS No. |
59487-12-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(butan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO/c1-5-7(2)10-8(3)6-9(4)11/h6-7,10H,5H2,1-4H3 |
InChI Key |
DPNIIQZNSDOOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
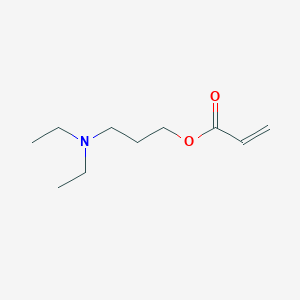
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

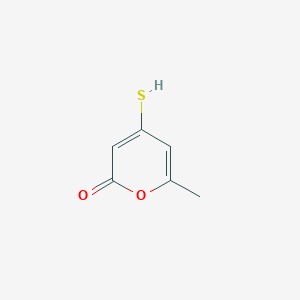
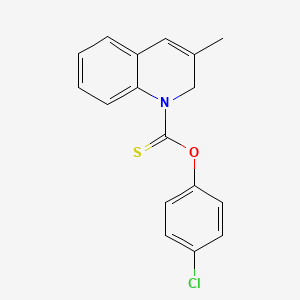
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


